molecular formula C12H10F3N B6218490 6,7-dimethyl-3-(trifluoromethyl)quinoline CAS No. 2751614-55-6

6,7-dimethyl-3-(trifluoromethyl)quinoline

Cat. No. B6218490
CAS RN: 2751614-55-6
M. Wt: 225.2
InChI Key:
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Description

6,7-dimethyl-3-(trifluoromethyl)quinoline, also known as 6,7-DMTFQ, is a heterocyclic compound that is used as a building block for the synthesis of a variety of organic compounds. It is a highly versatile molecule that has been used in a range of applications, including as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a fluorescent label for biological assays and as a fluorescent probe for imaging.

Scientific Research Applications

6,7-dimethyl-3-(trifluoromethyl)quinoline has been used in a variety of scientific research applications. It has been used as a fluorescent label for biological assays, such as fluorescence spectroscopy, fluorescence microscopy, and fluorescence-activated cell sorting (FACS). It has also been used as a fluorescent probe for imaging, such as in confocal microscopy and single-molecule fluorescence imaging. In addition, it has been used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-3-(trifluoromethyl)quinoline is not well understood. However, it is believed to act as a fluorescent label or probe by binding to specific molecules and emitting light when excited by a light source. This allows the molecules to be detected and analyzed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,7-dimethyl-3-(trifluoromethyl)quinoline are not well understood. However, it has been shown to be non-toxic and non-mutagenic in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 6,7-dimethyl-3-(trifluoromethyl)quinoline in lab experiments is its versatility. It can be used as a fluorescent label or probe for a variety of biological assays and imaging techniques. It can also be used as a starting material for the synthesis of a variety of organic compounds. However, its use is limited by its low solubility in water and its high cost.

Future Directions

For the use of 6,7-dimethyl-3-(trifluoromethyl)quinoline include its potential use as a fluorescent label or probe for the detection and analysis of proteins and other biomolecules. It could also be used as a starting material for the synthesis of novel pharmaceuticals and agrochemicals. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesis.

Synthesis Methods

6,7-dimethyl-3-(trifluoromethyl)quinoline can be synthesized from commercially available starting materials, such as trifluoroacetic acid, dimethylformamide, and dimethyl sulfoxide. The synthesis involves a series of steps, including the formation of an intermediate, the condensation of the intermediate with an aldehyde, and the final hydrolysis of the product to give 6,7-dimethyl-3-(trifluoromethyl)quinoline.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6,7-dimethyl-3-(trifluoromethyl)quinoline can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-pentanedione", "2-aminoacetophenone", "trifluoroacetic acid", "acetic anhydride", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium hydroxide", "3,4-dimethylaniline" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and 2-aminoacetophenone to form 2,4-dimethyl-3-(phenylamino)but-2-en-1-ol", "Step 2: Reaction of 2,4-dimethyl-3-(phenylamino)but-2-en-1-ol with trifluoroacetic acid and acetic anhydride to form 2,4-dimethyl-3-(phenylamino)but-2-en-1-yl trifluoroacetate", "Step 3: Cyclization of 2,4-dimethyl-3-(phenylamino)but-2-en-1-yl trifluoroacetate with ethyl acetoacetate in the presence of sodium ethoxide to form 6,7-dimethyl-3-(phenylamino)quinoline-2,4(1H,3H)-dione", "Step 4: Reaction of 6,7-dimethyl-3-(phenylamino)quinoline-2,4(1H,3H)-dione with methyl iodide and sodium hydroxide to form 6,7-dimethyl-3-(methylamino)quinoline-2,4(1H,3H)-dione", "Step 5: Final step involves the reaction of 6,7-dimethyl-3-(methylamino)quinoline-2,4(1H,3H)-dione with trifluoroacetic acid to form 6,7-dimethyl-3-(trifluoromethyl)quinoline" ] }

CAS RN

2751614-55-6

Molecular Formula

C12H10F3N

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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